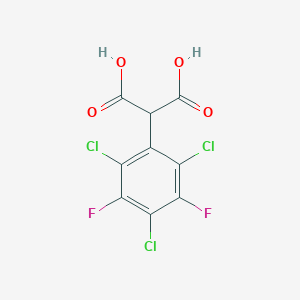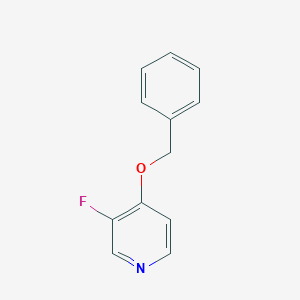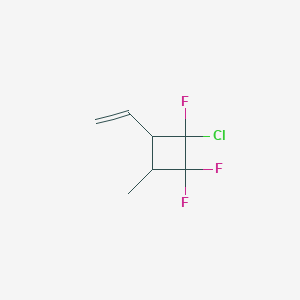
1-Chloro-4-ethenyl-1,2,2-trifluoro-3-methylcyclobutane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Chloro-4-ethenyl-1,2,2-trifluoro-3-methylcyclobutane (CETM) is a fluorinated hydrocarbon compound that has been studied extensively due to its unique properties. CETM is a colorless liquid at room temperature and is soluble in many organic solvents. It is a highly reactive compound and has been used in a variety of scientific applications, including as a reagent for organic synthesis and as a tool for studying organic reactions.
作用機序
1-Chloro-4-ethenyl-1,2,2-trifluoro-3-methylcyclobutane is a highly reactive compound, and its mechanism of action depends on the application. In the synthesis of compounds, 1-Chloro-4-ethenyl-1,2,2-trifluoro-3-methylcyclobutane acts as a nucleophile, reacting with electrophiles in the reaction. In the synthesis of polymers, 1-Chloro-4-ethenyl-1,2,2-trifluoro-3-methylcyclobutane acts as an initiator, initiating the polymerization reaction. In the study of organic reactions, 1-Chloro-4-ethenyl-1,2,2-trifluoro-3-methylcyclobutane acts as a catalyst, accelerating the reaction rate.
Biochemical and Physiological Effects
1-Chloro-4-ethenyl-1,2,2-trifluoro-3-methylcyclobutane is a highly reactive compound and can have a variety of biochemical and physiological effects. It has been shown to be toxic to certain organisms, such as fish, and can cause irritation to the skin, eyes, and respiratory system. 1-Chloro-4-ethenyl-1,2,2-trifluoro-3-methylcyclobutane can also be absorbed through the skin and can cause systemic toxicity. It has been shown to be mutagenic in certain organisms and can cause reproductive toxicity.
実験室実験の利点と制限
1-Chloro-4-ethenyl-1,2,2-trifluoro-3-methylcyclobutane has many advantages for use in laboratory experiments. It is a highly reactive compound, making it ideal for use in organic synthesis and for studying organic reactions. It is also relatively inexpensive and easy to obtain. Additionally, it is a colorless liquid, making it easy to handle and store. However, 1-Chloro-4-ethenyl-1,2,2-trifluoro-3-methylcyclobutane is a highly reactive compound, and it can be hazardous to work with. It is also toxic to certain organisms and can cause irritation to the skin, eyes, and respiratory system.
将来の方向性
There are a variety of potential future directions for the use of 1-Chloro-4-ethenyl-1,2,2-trifluoro-3-methylcyclobutane. It could be used in the development of new pharmaceuticals, agrochemicals, and polymers. It could also be used to study new organic reactions and to develop new catalysts for organic synthesis. Additionally, 1-Chloro-4-ethenyl-1,2,2-trifluoro-3-methylcyclobutane could be used to study the effects of fluorinated hydrocarbons on biochemical and physiological processes. Finally, 1-Chloro-4-ethenyl-1,2,2-trifluoro-3-methylcyclobutane could be used to develop new methods for the synthesis of fluorinated hydrocarbons.
合成法
1-Chloro-4-ethenyl-1,2,2-trifluoro-3-methylcyclobutane can be synthesized by a variety of methods, including the reaction of dichloroethane with trifluoromethylmagnesium chloride, the reaction of trifluoromethylmagnesium bromide with ethyl chloride, and the reaction of trifluoromethylmagnesium chloride with ethylene. The reaction of dichloroethane with trifluoromethylmagnesium chloride is the most common method for synthesizing 1-Chloro-4-ethenyl-1,2,2-trifluoro-3-methylcyclobutane, as it is the most efficient and yields the highest yield. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, and the reaction is typically carried out at temperatures between -20°C and -80°C.
科学的研究の応用
1-Chloro-4-ethenyl-1,2,2-trifluoro-3-methylcyclobutane has been used for a variety of scientific research applications, including as a reagent for organic synthesis and as a tool for studying organic reactions. It has been used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and polymers. It has also been used to study the mechanism of organic reactions, such as the Diels-Alder reaction, the Wittig reaction, and the Stille reaction. 1-Chloro-4-ethenyl-1,2,2-trifluoro-3-methylcyclobutane has also been used as a catalyst for the synthesis of polymers and as an initiator for the synthesis of polymers.
特性
IUPAC Name |
1-chloro-4-ethenyl-1,2,2-trifluoro-3-methylcyclobutane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClF3/c1-3-5-4(2)7(10,11)6(5,8)9/h3-5H,1H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMVVEVGACJWYRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C1(F)F)(F)Cl)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClF3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Chloro-4-ethenyl-1,2,2-trifluoro-3-methylcyclobutane | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

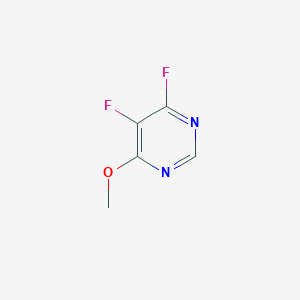
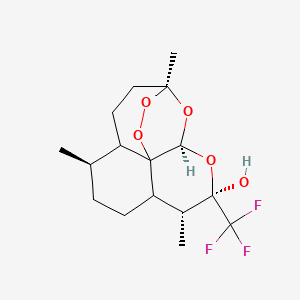
![7-Chloro-2,2,3-trifluoro-2,3-dihydro[1,4]dioxino[2,3-b]pyridine](/img/structure/B6311693.png)
![2-(Methylthio)-8-(trifluoromethyl)-dibenz[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B6311699.png)

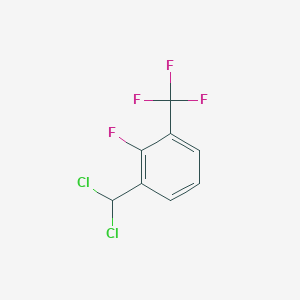
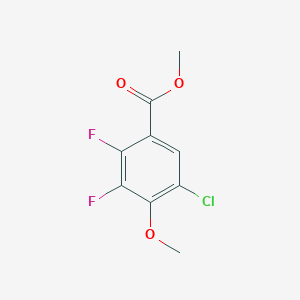



![N-[4-(Trifluoromethyl)phenyl]-2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzamide](/img/structure/B6311748.png)
